Pterybinthinone
Description
Pterybinthinone (IUPAC name: 2,3-dihydro-2-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one) is a fused furobenzopyranone derivative characterized by a bicyclic framework combining furan and benzopyrone moieties . This compound is structurally distinct due to its hydroxyl and hydroxymethyl substituents, which confer unique electronic and steric properties.
Properties
CAS No. |
70792-95-9 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-hydroxy-2-(2-hydroxypropan-2-yl)-3H-furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H14O5/c1-13(2,16)14(17)7-9-5-8-3-4-12(15)18-10(8)6-11(9)19-14/h3-6,16-17H,7H2,1-2H3 |
InChI Key |
UCDAWFNICCNZOP-UHFFFAOYSA-N |
SMILES |
CC(C)(C1(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O |
Canonical SMILES |
CC(C)(C1(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O |
Synonyms |
pterybinthinone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
Pterybinthinone’s furobenzopyranone core differentiates it from other heterocyclic compounds. Below is a structural comparison with key analogs:
| Compound | Core Structure | Substituents | Key Features |
|---|---|---|---|
| This compound | Furo[3,2-g]benzopyran-7-one | 2-hydroxy, 2-(1-hydroxy-1-methylethyl) | Bicyclic, oxygen-rich, polar hydroxyls |
| Pteridines | Pyrazino[2,3-d]pyrimidine | Variable (e.g., amino, methyl groups) | Nitrogen-rich, planar, UV-absorbing |
| Coumarins | Benzopyran-2-one | 7-hydroxy, 7-methoxy, or alkyl chains | Fluorescent, π-conjugated system |
| Flavonoids | Chromone (benzopyran-4-one) | Aryl, hydroxyl, or glycoside groups | Antioxidant, metal-chelating properties |
Sources: Structural data for pteridines, coumarins, and flavonoids are derived from comparative analyses of heterocyclic systems .
Functional and Bioactive Properties
While direct pharmacological studies on this compound are sparse, inferences can be drawn from related compounds:
- Pteridines: Known for roles in nucleotide biosynthesis and photodynamic therapy due to UV absorption and redox activity . Unlike this compound, they lack fused furan rings, reducing oxygen-mediated reactivity.
- Coumarins: Exhibit anticoagulant and antimicrobial activities via interaction with vitamin K epoxide reductase . This compound’s additional hydroxyl groups may enhance solubility but reduce membrane permeability.
- Flavonoids: Broad bioactivity (antioxidant, anti-inflammatory) attributed to phenolic hydroxyls and conjugated π-systems .
Analytical and Spectral Distinctions
This compound’s identification relies on techniques such as:
- IR Spectroscopy : Hydroxyl stretches (~3200–3600 cm⁻¹) and carbonyl (C=O) bands (~1700 cm⁻¹) .
- NMR : Distinct signals for the dihydrofuran (δ 4.0–5.0 ppm) and benzopyrone (δ 6.0–8.0 ppm) protons .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 292.3, with fragmentation patterns reflecting hydroxyl loss .
In contrast, pteridines show characteristic N-H stretches (IR) and aromatic proton splitting (NMR), while flavonoids exhibit phenolic O-H signals and flavone-specific UV-Vis absorption .
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